Boc-D-asp-NH2 Boc-D-asp-NH2
Brand Name: Vulcanchem
CAS No.: 200282-47-9
VCID: VC21541297
InChI: InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Molecular Formula: C9H16N2O5
Molecular Weight: 232.23 g/mol

Boc-D-asp-NH2

CAS No.: 200282-47-9

Cat. No.: VC21541297

Molecular Formula: C9H16N2O5

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-asp-NH2 - 200282-47-9

Specification

CAS No. 200282-47-9
Molecular Formula C9H16N2O5
Molecular Weight 232.23 g/mol
IUPAC Name (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
Standard InChI Key VKCARTLEXJLJBZ-RXMQYKEDSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC(=O)O)C(=O)N
SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N
Canonical SMILES CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N

Introduction

Chemical Identity and Physical Properties

Boc-D-asp-NH2, also known as (3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid, is a modified amino acid featuring the D-configuration of aspartic acid with a tert-butyloxycarbonyl (Boc) protecting group and an α-amide functionality. The compound represents a crucial building block in peptide chemistry and serves various research purposes.

Chemical Identification

The compound is characterized by several important identifiers that help distinguish it in chemical databases and research literature:

ParameterValue
CAS Number200282-47-9
Molecular FormulaC₉H₁₆N₂O₅
Molecular Weight232.23 g/mol
IUPAC Name(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
InChIInChI=1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m1/s1
SMILESCC(C)(C)OC(=O)NC(CC(=O)O)C(=O)N

The R-configuration at the α-carbon defines this as the D-isomer, which is a critical distinction from its more common L-counterpart (Boc-Asp-NH2, CAS: 74244-17-0).

Physical Properties

Boc-D-asp-NH2 exhibits several notable physical characteristics important for laboratory handling and experimental design:

PropertyDescription
AppearanceTypically a white to off-white solid
SolubilitySoluble in DMSO and other polar organic solvents
Storage RecommendationStore at -20°C
StabilityWhen stored properly at -20°C, usable within 1 month; at -80°C, usable within 6 months

For solution preparation, the compound can be dissolved in appropriate solvents to create various concentrations as needed for experimental work .

Structural Characteristics

Molecular Structure

Boc-D-asp-NH2 consists of several key structural elements that define its chemical behavior and utility:

  • A D-aspartic acid core with the R-configuration at the α-carbon

  • A tert-butyloxycarbonyl (Boc) protecting group attached to the α-amino group

  • An amide group (-NH₂) at the α-carboxyl position

  • A free β-carboxylic acid group

This structure provides a useful combination of protected and reactive functional groups that make it valuable in peptide synthesis and other applications.

Stereochemistry Significance

The D-configuration of this compound represents an inversion of stereochemistry compared to the naturally occurring L-aspartic acid. This stereochemical difference is crucial for:

  • Creating peptides with enhanced stability against enzymatic degradation

  • Developing peptide-based therapeutics with improved pharmacokinetic properties

  • Studying structure-activity relationships in bioactive peptides

  • Designing peptide analogs with modified secondary structures

Synthesis Methods

General Synthetic Approaches

While the search results primarily reference the synthesis of the L-isomer, similar approaches can be adapted for Boc-D-asp-NH2 using D-aspartic acid as the starting material. The general synthetic pathway typically involves:

  • Protection of the α-amino group of D-aspartic acid with a Boc (tert-butyloxycarbonyl) group

  • Selective conversion of the α-carboxyl group to an amide while maintaining the free β-carboxyl group

  • Purification to obtain the final product

Comparative Synthetic Strategies

The synthesis of such protected amino acid derivatives can employ different protection strategies, with notable differences in efficiency:

StrategyAdvantagesDisadvantages
Boc ProtectionStable to basic conditions; Compatible with numerous coupling agentsAcid-labile; Requires stronger acids for deprotection
Fmoc ProtectionBase-labile; Milder deprotection conditions; Better for hydrophobic sequencesMore expensive reagents; Less stable during long-term storage

Research suggests that for peptides containing hydrophobic amino acids, the Fmoc strategy often offers advantages over the Boc method, potentially yielding superior results in terms of purity and yield of the crude peptides .

Applications in Research

Peptide Synthesis Applications

Boc-D-asp-NH2 serves as a valuable building block in the synthesis of various peptides with specific structural and functional properties:

  • Incorporation into peptide sequences to enhance stability against enzymatic degradation

  • Development of peptide-based enzyme inhibitors

  • Creation of conformationally constrained peptides

  • Synthesis of peptidomimetics with improved pharmacological properties

The D-configuration contributes to these applications by introducing structural constraints and resistance to natural proteolytic enzymes that typically act on L-amino acids.

Bioactive Peptide Development

The compound has particular relevance in the development of bioactive peptides, including:

  • Neurokinin receptor antagonists and related compounds

  • Peptides with enhanced metabolic stability

  • Structure-activity relationship studies

  • Peptide-based therapeutic candidates

For example, in the synthesis of neurokinin A antagonists and related peptides, D-amino acid incorporation can significantly modify binding properties and biological activities .

Solution Preparation for Research

For experimental work, Boc-D-asp-NH2 can be prepared in various concentrations. A practical guide for solution preparation includes:

Desired ConcentrationAmount of Compound Required per Volume
1 mM0.23223 mg/mL
5 mM1.16115 mg/mL
10 mM2.3223 mg/mL

These stock solutions should be stored properly and used within the recommended timeframe to maintain compound integrity .

Comparison with L-isomer

Structural Differences

The key difference between Boc-D-asp-NH2 and its L-isomer (Boc-Asp-NH2) lies in the stereochemistry at the α-carbon:

FeatureBoc-D-asp-NH2Boc-Asp-NH2
ConfigurationR (D-configuration)S (L-configuration)
CAS Number200282-47-974244-17-0
IUPAC Name(3R)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid(3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
Natural OccurrenceNon-natural isomerDerived from naturally occurring L-aspartic acid
Storage ParameterRecommendation
Temperature-20°C for routine storage; -80°C for extended periods
ContainerAirtight container protected from light
EnvironmentDry, inert atmosphere when possible
Stock Solution StorageWhen stored at -80°C, use within 6 months; at -20°C, use within 1 month
Freeze-Thaw CyclesMinimize repeated freeze-thaw cycles by preparing aliquots

Following these recommendations helps maintain the purity and reactivity of the compound for research applications .

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